molecular formula C17H23N5O2S B11285136 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B11285136
M. Wt: 361.5 g/mol
InChI Key: FOCOQKVGSUBKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea (hereafter referred to as the target compound) is a urea derivative featuring a 1,3,4-thiadiazole core. Its structure comprises:

  • A 4-ethoxyphenyl group linked to the urea moiety.
  • A 2-methylpiperidin-1-yl substituent on the 5-position of the thiadiazole ring.

Properties

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C17H23N5O2S/c1-3-24-14-9-7-13(8-10-14)18-15(23)19-16-20-21-17(25-16)22-11-5-4-6-12(22)2/h7-10,12H,3-6,11H2,1-2H3,(H2,18,19,20,23)

InChI Key

FOCOQKVGSUBKHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)N3CCCCC3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-methylpiperidine.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under various solvent conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced thiadiazole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with thiadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cancer Type GI50 Value (µM)
Non-small cell lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These results suggest that the compound may inhibit tumor growth effectively, making it a candidate for further development in cancer therapies.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Urea derivatives are known for their broad-spectrum antibacterial effects. The minimum inhibitory concentrations (MIC) against common pathogens include:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These findings indicate potential applications in treating bacterial infections.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea typically involves multi-step organic reactions, including:

  • Formation of the thiadiazole ring through cyclization.
  • Amide coupling to introduce the urea moiety.
  • Substitution reactions to attach the ethoxyphenyl and piperidine groups.

The presence of both the thiadiazole and piperidine rings is crucial for enhancing binding affinity to target proteins involved in tumor growth and bacterial resistance.

Case Studies and Research Findings

Several studies have documented the biological relevance of compounds similar to this compound:

  • Antitumor Efficacy : A study indicated that derivatives exhibited selective cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications for enhanced efficacy.
  • Antimicrobial Properties : Research focusing on thiadiazole-containing urea derivatives demonstrated promising antibacterial activity, reinforcing the potential therapeutic applications of such compounds.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s activity and physicochemical properties can be inferred by comparing its substituents with those of structurally similar molecules (Table 1).

Table 1: Structural and Functional Comparison of Thiadiazole-Urea Derivatives
Compound Name Substituents on Thiadiazole Substituents on Urea Key Properties/Activities Source
Target Compound 5-(2-methylpiperidin-1-yl) 4-ethoxyphenyl N/A (Catalog data only)
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 5-(2,4-dichlorobenzylthio) 4-fluorophenyl Anticonvulsant (ED50 = 0.65 μmol/kg in MES test)
1-(2,4-dichlorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea 5-(4-methylphenyl) 2,4-dichlorophenyl Catalog data (CAS: 6373-50-8)
1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea 5-(triazole-linked propylthio) 3-chlorophenyl Fluconazole-based antifungal activity; melting point 148–155°C
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea 5-(benzo[d][1,3]dioxol-5-yl) 4-methoxyphenyl Catalog data (CAS: 125766-72-5)

Key Observations

Substituent Impact on Activity
  • Anticonvulsant Activity: Compounds with benzylthio or methoxybenzylthio groups on the thiadiazole ring (e.g., ED50 = 0.65 μmol/kg) exhibit potent activity in maximal electroshock (MES) tests .
  • Antifungal Potential: Fluconazole-based derivatives (e.g., compound 8f in ) with triazole-thio substituents show antifungal properties. The target compound lacks a triazole moiety, suggesting divergent mechanisms .
Physicochemical Properties
  • Melting Points : Fluconazole analogs (e.g., 148–155°C for compound 8f ) suggest moderate thermal stability . The target compound’s melting point is unreported, but the 2-methylpiperidine group may lower crystallinity compared to halogenated phenyl derivatives.

Biological Activity

1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound notable for its unique structure that combines a urea moiety with a thiadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of various functional groups, including an ethoxy group and a piperidine derivative, suggests a diverse range of interactions with biological targets.

  • Molecular Formula : C17H23N5O2S
  • Molecular Weight : 361.5 g/mol

The structural attributes of this compound facilitate its interaction with various biological systems, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiadiazole rings, such as this compound, exhibit significant antimicrobial properties. Research has shown that derivatives of thiadiazoles can effectively inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain thiadiazole derivatives possess antibacterial and antifungal activities at concentrations ranging from 12.5 to 100 μg/mL .

Antitumor Activity

The anticancer potential of this compound has been highlighted in several studies. Thiadiazole derivatives have shown significant cytotoxicity against various human cancer cell lines. For example, compounds structurally similar to this compound have demonstrated inhibitory effects on lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Thiadiazole derivatives also exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The presence of the thiadiazole ring enhances their ability to modulate inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. The nature of substituents on the phenyl ring significantly influences their cytotoxic activity. For instance:

Compound NameStructureUnique Features
1-(3-Methoxyphenyl)-3-[5-(methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]ureaSimilar core structureDifferent substituents on phenyl ring
1-(4-Methoxyphenyl)-3-[5-(ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]ureaSimilar core structureEthyl group instead of methyl
1-(4-Fluorophenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]ureaFluorinated phenyl groupPotentially enhanced biological activity due to fluorine

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of new thiadiazole derivatives:

  • Cytotoxic Evaluation : A series of thiadiazole derivatives were tested against various cancer cell lines, revealing IC50 values as low as 0.87 µM for the most potent compounds .
  • Urease Inhibition : Research has also examined the urease inhibitory properties of newly synthesized thiadiazole compounds. These studies indicated significant inhibition with IC50 values ranging from 0.87 to 8.32 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.